N-[(thiolan-2-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-(thiolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h2,7H,1,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLQYFLZRYESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
Understanding the physical and chemical properties of N-[(thiolan-2-yl)methyl]prop-2-enamide is essential for developing effective synthesis protocols and purification strategies.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NOS |
| Molecular Weight | 171.26 g/mol |
| Physical State | Colorless to pale yellow liquid or crystalline solid |
| Melting Point | 42-45°C (estimated based on similar compounds) |
| Solubility | Soluble in common organic solvents (dichloromethane, tetrahydrofuran, ethyl acetate, methanol); poorly soluble in water |
| Log P | Approximately 1.2-1.5 (estimated) |
| Stability | Moderately stable; susceptible to polymerization, especially with exposure to heat or light |
The compound contains an α,β-unsaturated amide (prop-2-enamide) group that can participate in Michael addition reactions and radical polymerization processes. The thiolan ring provides conformational constraint and introduces chirality at the 2-position, which may be important for potential biological applications.
Preparation Methods
Route 1: Direct Amide Coupling Approach
The most straightforward approach to synthesizing this compound involves an amide coupling reaction between (thiolan-2-yl)methylamine and an activated acrylic acid derivative.
Synthesis Protocol
Reagents and Materials:
- (Thiolan-2-yl)methylamine (can be prepared from thiolan-2-ylmethanol via Gabriel synthesis)
- Acryloyl chloride or acrylic acid
- Triethylamine or N,N-diisopropylethylamine
- Coupling reagent (if using acrylic acid): N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous dichloromethane or tetrahydrofuran
- Hydroquinone (polymerization inhibitor)
Procedure:
- Dissolve (thiolan-2-yl)methylamine (1.0 equivalent) in anhydrous dichloromethane (10 mL per gram of amine) under nitrogen atmosphere at 0°C.
- Add triethylamine (1.5 equivalents) to the solution.
- For acryloyl chloride method: Slowly add acryloyl chloride (1.1 equivalents) dropwise over 30 minutes while maintaining the temperature below 5°C.
- For acrylic acid method: Add acrylic acid (1.1 equivalents) and EDC or DCC (1.2 equivalents) along with a catalytic amount of 4-dimethylaminopyridine.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by thin-layer chromatography using ethyl acetate/hexanes (1:3) as the eluent.
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes gradient elution.
Reaction Yield and Optimization:
| Reaction Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acryloyl chloride, Et3N | Dichloromethane | 0°C to rt | 4 h | 65-75 |
| Acrylic acid, EDC, DMAP | Dichloromethane | 0°C to rt | 6 h | 60-70 |
| Acrylic acid, DCC, DMAP | Tetrahydrofuran | 0°C to rt | 5 h | 62-72 |
This method provides a straightforward approach to this compound, though the yield may vary depending on the purity of starting materials and reaction conditions.
Route 2: Thiolan Ring Formation Approach
An alternative approach involves forming the thiolan ring after establishing the acrylamide functionality.
Route 3: One-Pot Synthesis from Thiolan-2-carboxaldehyde
This approach utilizes a reductive amination followed by acryloylation in a one-pot procedure.
Synthesis Protocol
Reagents and Materials:
- Thiolan-2-carboxaldehyde
- Ammonia or ammonium acetate
- Sodium cyanoborohydride
- Acryloyl chloride
- Triethylamine
- Anhydrous tetrahydrofuran or methanol
Procedure:
- Dissolve thiolan-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol (10 mL per gram).
- Add ammonium acetate (5.0 equivalents) and stir at room temperature for 1 hour.
- Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) in small portions.
- Allow the reaction to proceed at room temperature for 4-6 hours.
- Evaporate the solvent under reduced pressure and dissolve the residue in anhydrous dichloromethane.
- Add triethylamine (2.0 equivalents) and cool the mixture to 0°C.
- Add acryloyl chloride (1.1 equivalents) dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Work up and purify as described in Route 1.
Reaction Yield and Optimization:
| Reaction Conditions | Reductive Amination Solvent | Acylation Solvent | Overall Yield (%) |
|---|---|---|---|
| NH4OAc, NaCNBH3, AcCl, Et3N | Methanol | Dichloromethane | 45-55 |
| NH3, NaCNBH3, AcCl, Et3N | Methanol/tetrahydrofuran (1:1) | Tetrahydrofuran | 40-50 |
| NH4OAc, NaBH4, AcCl, Et3N | Ethanol | Dichloromethane | 35-45 |
This one-pot approach may be preferred when thiolan-2-carboxaldehyde is readily available, despite the moderate yields.
Analysis and Characterization
Spectroscopic Analysis
Proper characterization is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) expected signals:
- δ 6.20-6.30 (dd, 1H, CH=CH₂)
- δ 6.05-6.15 (dd, 1H, CH=CH₂)
- δ 5.60-5.70 (dd, 1H, CH=CH₂)
- δ 5.40-5.55 (br s, 1H, NH)
- δ 3.70-3.85 (m, 1H, CH thiolan)
- δ 3.30-3.45 (m, 2H, CH₂NH)
- δ 2.80-3.00 (m, 2H, CH₂S)
- δ 1.90-2.10 (m, 2H, CH₂ thiolan)
- δ 1.60-1.85 (m, 2H, CH₂ thiolan)
¹³C NMR (100 MHz, CDCl₃) expected signals:
- δ 165.5-166.5 (C=O)
- δ 130.5-131.5 (CH=CH₂)
- δ 126.0-127.0 (CH=CH₂)
- δ 44.0-45.0, 42.0-43.0 (CH thiolan, CH₂NH)
- δ 38.0-39.0 (CH₂S)
- δ 33.0-34.0, 30.0-31.0 (CH₂ thiolan)
Infrared Spectroscopy
FT-IR (neat) expected characteristic bands:
- 3270-3300 cm⁻¹ (N-H stretching)
- 3050-3100 cm⁻¹ (=C-H stretching)
- 2920-2950 cm⁻¹ (C-H stretching)
- 1650-1670 cm⁻¹ (C=O stretching)
- 1620-1630 cm⁻¹ (C=C stretching)
- 1530-1550 cm⁻¹ (N-H bending)
- 1400-1430 cm⁻¹ (C-N stretching)
Mass Spectrometry
Mass spectrometry expected data:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC conditions for purity assessment:
- Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (gradient: 10-90% acetonitrile over 20 min)
- Flow rate: 1.0 mL/min
- Detection: UV at 220 nm and 254 nm
- Retention time: Approximately 12-14 minutes
- Purity requirement: >98%
Thin-Layer Chromatography (TLC)
TLC system for reaction monitoring:
Applications
This compound has several potential applications:
Pharmaceutical Applications
The compound shows promise as a building block for the synthesis of biologically active compounds. The thiolan ring introduces conformational constraints and potential stereoselectivity in receptor binding, while the acrylamide moiety provides a reactive site for further functionalization or conjugation with biological molecules.
Recent research has shown that compounds containing the thiolan (tetrahydrothiophene) moiety may exhibit:
Polymer Chemistry
The prop-2-enamide (acrylamide) functionality makes this compound a potential monomer for the preparation of specialized polymers. These polymers might find applications in:
Synthetic Intermediates
This compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly those requiring selective functionalization at the acrylamide moiety or the thiolan ring.
Chemical Reactions Analysis
Types of Reactions
N-[(thiolan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiolane ring is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(thiolan-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(thiolan-2-yl)methyl]prop-2-enamide exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The presence of the thiolane ring distinguishes N-[(thiolan-2-yl)methyl]prop-2-enamide from other acrylamide derivatives. Key comparisons include:
- Electronic Effects: The thiolane ring introduces electron-rich sulfur atoms, which may stabilize radical intermediates during polymerization or alter nucleophilic reactivity compared to nitrogen-containing analogs like N-[(dimethylamino)methyl]prop-2-enamide .
Research Findings and Data
Physicochemical Properties
- NMR Data: For N-[(dialkylamino)methyl]prop-2-enamides, characteristic signals include δ ~5.6–6.3 ppm (acrylamide vinyl protons) and δ ~2.2–3.5 ppm (alkylamino methylene/methyl groups) . Thiolane-containing analogs would show distinct shifts for methylene protons adjacent to sulfur (δ ~2.5–3.0 ppm).
- Mass Spectrometry: HRMS data for N-[(dibutylamino)methyl]prop-2-enamide (C₁₂H₂₃N₂O⁺) confirms a molecular ion at m/z 211.1806 .
Stability and Degradation
Q & A
Q. How can high-throughput screening identify biological targets of this compound?
- Methodological Answer :
- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) at 10 µM. Prioritize targets with >50% inhibition .
- CETSA (Cellular Thermal Shift Assay) : Detect target engagement by monitoring protein thermal stability shifts in cell lysates after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
